molecular formula C15H11Cl2N3O B4688790 2-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)acetamide

2-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)acetamide

Cat. No.: B4688790
M. Wt: 320.2 g/mol
InChI Key: XULJEZJHASYQSP-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 1H-indazole-5-carboxylic acid.

    Formation of Acyl Chloride: The 1H-indazole-5-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The acyl chloride is then reacted with 3,4-dichloroaniline in the presence of a base such as triethylamine (Et3N) to form the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Amines formed from the reduction of nitro groups.

    Substitution: Substituted derivatives at the chlorinated phenyl ring.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of specific kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenyl)-N-(1H-indazol-3-yl)acetamide
  • 2-(3,4-dichlorophenyl)-N-(1H-indazol-6-yl)acetamide
  • 2-(3,4-dichlorophenyl)-N-(1H-indazol-7-yl)acetamide

Uniqueness

2-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)acetamide is unique due to its specific substitution pattern on the indazole ring. This unique structure can lead to distinct biological activities and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c16-12-3-1-9(5-13(12)17)6-15(21)19-11-2-4-14-10(7-11)8-18-20-14/h1-5,7-8H,6H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULJEZJHASYQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NC2=CC3=C(C=C2)NN=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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